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molecular formula C9H9FN2 B8283539 5-Fluoro-2-methyl-indol-1-ylamine

5-Fluoro-2-methyl-indol-1-ylamine

Cat. No. B8283539
M. Wt: 164.18 g/mol
InChI Key: RQZGVDLKNLKQDQ-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

A solution of potassium tert-butoxide (1.84 g, 16.43 mmol) and 5-fluoro-2-methylindole (1.21 g, 8.09 mmol) in DMF (20 mL) is stirred under N2 at rt for 60 min. A solution of monochloroamine in ether (65 mL, 9.75 mmol) is added via an addition funnel over 10 min. The resulting mixture is stirred at 23° C. for 2 hours, and then concentrated in vacuo. The residue is partitioned between EtOAc and water. The organic phase is separated, washed with saturated aqueous NaHCO3, water and brine, dried (MgSO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 10% EtOAc in heptane to afford 5-fluoro-2-methyl-indol-1-ylamine (290 mg, 22%) as a solid. MS: 165 (M+H); 1H NMR (300 MHz, CDCl3): δ 7.24-7.19 (m, 1H), 7.12 (dd, 1H), 6.92 (dt, 1H), 6.12 (s, 1H), 4.23 (br s, 2 H), 2.39 (s, 3H).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[F:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([CH3:17])=[CH:11]2.Cl[NH2:19].CCOCC>CN(C=O)C>[F:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[N:13]([NH2:19])[C:12]([CH3:17])=[CH:11]2 |f:0.1|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.21 g
Type
reactant
Smiles
FC=1C=C2C=C(NC2=CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN
Name
Quantity
65 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 23° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 10% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C2C=C(N(C2=CC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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